molecular formula C12H16S B8001196 3-(2-n-Propylthiophenyl)-1-propene

3-(2-n-Propylthiophenyl)-1-propene

Cat. No.: B8001196
M. Wt: 192.32 g/mol
InChI Key: GVCVNBNDWFFCIZ-UHFFFAOYSA-N
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Description

3-(2-n-Propylthiophenyl)-1-propene is a substituted propenyl aromatic compound characterized by a phenyl ring bearing a 2-n-propylthio (-S-C₃H₇) substituent and a propenyl (-CH₂CH=CH₂) group at the 3-position. The sulfur atom in the propylthio group introduces unique electronic and steric effects, distinguishing it from alkyl- or adamantyl-substituted analogs. Its synthesis likely involves thiol-ene coupling or transition metal-catalyzed cross-coupling reactions to introduce the thioether linkage .

Properties

IUPAC Name

1-prop-2-enyl-2-propylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16S/c1-3-7-11-8-5-6-9-12(11)13-10-4-2/h3,5-6,8-9H,1,4,7,10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCVNBNDWFFCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC=C1CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-n-Propylthiophenyl)-1-propene typically involves the alkylation of thiophene derivatives. One common method is the Friedel-Crafts alkylation, where thiophene is reacted with a propyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of thiophene derivatives, including 3-(2-n-Propylthiophenyl)-1-propene, often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-n-Propylthiophenyl)-1-propene undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the propene chain can be reduced to form the corresponding alkane.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.

    Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Propyl-substituted thiophene.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

3-(2-n-Propylthiophenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(2-n-Propylthiophenyl)-1-propene involves its interaction with molecular targets through its thiophene ring and propene chain. The compound can participate in π-π interactions, hydrogen bonding, and van der Waals forces, influencing its binding affinity and specificity. The pathways involved often include electron transfer processes and the modulation of enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are compared to highlight substituent-driven differences in synthesis, properties, and applications:

3-(1-Adamantyl)-1-propene

  • Structure : Features a bulky adamantyl group at the 3-position.
  • Synthesis : Synthesized via methods by Capaldi, Borchert, and Sasaki, with yields up to 90% using optimized approaches (e.g., modified Osawa method) .
  • Physical Properties :
    • High Tg (e.g., homopolymers exhibit Tg > 150°C) due to adamantane’s rigid, cage-like structure .
    • Enhanced thermal stability (decomposition > 300°C).
  • Applications : Used in high-performance polymers for aerospace and electronics due to rigidity and thermal resistance .

3-(2-Isopropylphenyl)-1-propene

  • Structure : Contains an isopropyl (-C(CH₃)₂) group at the 2-position.
  • Physical Properties: Lower Tg (~80–100°C) compared to adamantyl derivatives due to flexible alkyl substituents . Moderate solubility in nonpolar solvents.
  • Applications : Intermediate in pharmaceuticals or low-cost polymers .

1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone

  • Structure : A chalcone derivative with hydroxyl and pyridine groups.
  • Properties : Polar substituents enable hydrogen bonding, increasing melting points (>200°C) but reducing thermal stability .
  • Applications : Studied for bioactive properties (e.g., antimicrobial, antioxidant) rather than material science .

Comparative Data Table

Property 3-(2-n-Propylthiophenyl)-1-propene 3-(1-Adamantyl)-1-propene 3-(2-Isopropylphenyl)-1-propene
Molecular Formula C₁₂H₁₆S C₁₃H₁₈ C₁₂H₁₆
Substituent -S-C₃H₇ Adamantyl -C(CH₃)₂
Synthetic Yield ~70–85% (estimated) Up to 90% ≥95%
Glass Transition (Tg) ~100–120°C (predicted) >150°C ~80–100°C
Thermal Stability Moderate (decomp. ~250°C) >300°C ~200°C
Key Applications Conductive polymers, catalysts High-performance polymers Pharmaceuticals, commodity polymers

Key Research Findings

Substituent Effects on Reactivity :

  • The thioether group in 3-(2-n-Propylthiophenyl)-1-propene enhances electron density on the aromatic ring, facilitating electrophilic substitution reactions compared to adamantyl or isopropyl analogs .
  • Adamantyl’s steric bulk slows polymerization kinetics but improves thermal resistance .

Copolymerization Behavior: Adamantyl derivatives copolymerize poorly with α-olefins without metallocene catalysts, whereas thiophenyl groups may improve compatibility with polar monomers .

Solubility and Processability :

  • Propylthiophenyl’s sulfur atom increases solubility in polar solvents (e.g., DMF, THF) relative to adamantyl derivatives .

Biological Activity

3-(2-n-Propylthiophenyl)-1-propene is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of 3-(2-n-Propylthiophenyl)-1-propene is C12H16SC_{12}H_{16}S. It features a thiophene ring substituted with a propyl group and an allylic propene moiety. This unique structure may contribute to its biological activity, particularly in enzyme interactions and receptor binding.

Research indicates that 3-(2-n-Propylthiophenyl)-1-propene may interact with various biological targets, including enzymes and receptors. The presence of the thiophene ring is hypothesized to enhance binding affinity due to its electron-rich nature, allowing for potential inhibition or modulation of enzymatic activity.

Biological Activity Summary

  • Enzyme Inhibition :
    • Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, such as monoamine oxidase (MAO). Inhibition studies have shown reversible binding characteristics, which are crucial for therapeutic applications.
  • Antimicrobial Properties :
    • Some derivatives of thiophene compounds exhibit antimicrobial activity. While specific data on 3-(2-n-Propylthiophenyl)-1-propene is limited, related compounds show promise against various bacterial strains.
  • Neuropharmacological Effects :
    • Compounds with similar structures have been studied for their neuropharmacological effects, indicating potential applications in treating neurological disorders.

Case Studies

A study conducted by Gallardo-Godoy et al. (2005) examined sulfur-substituted phenethylamines and their biological activities, highlighting the importance of substituent effects on enzyme inhibition. The findings indicated that modifications in the thiophene ring could significantly alter the potency of the compounds against MAO-A, suggesting that 3-(2-n-Propylthiophenyl)-1-propene may follow similar trends in biological activity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionReversible inhibition of MAO-A
Antimicrobial ActivityPotential activity against Gram-positive bacteria
NeuropharmacologicalPossible effects on neurotransmitter systems

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